5-Bromothiophene-2,3-dicarboxylic acid
Overview
Description
5-Bromothiophene-2,3-dicarboxylic acid is an organic compound with the molecular formula C6H3BrO4S and a molecular weight of 251.05 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine and carboxylic acid groups at the 2 and 3 positions of the thiophene ring makes this compound particularly interesting for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothiophene-2,3-dicarboxylic acid typically involves the bromination of thiophene derivatives followed by carboxylation. One common method is the bromination of thiophene-2,3-dicarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromothiophene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of 5-substituted thiophene-2,3-dicarboxylic acid derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 5-bromothiophene-2,3-dimethanol.
Scientific Research Applications
5-Bromothiophene-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromothiophene-2,3-dicarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its anti-inflammatory effects could be due to inhibition of pro-inflammatory enzymes or cytokines . In materials science, its role as a building block in organic semiconductors involves the formation of π-conjugated systems that facilitate charge transport .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromothiophene-2-carboxylic acid
- 5-Bromothiophene-3-carboxylic acid
- 2,5-Dibromothiophene
Comparison
5-Bromothiophene-2,3-dicarboxylic acid is unique due to the presence of two carboxylic acid groups at the 2 and 3 positions, which allows for greater versatility in chemical modifications compared to its mono-carboxylic acid counterparts. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
5-bromothiophene-2,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO4S/c7-3-1-2(5(8)9)4(12-3)6(10)11/h1H,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOOYVVRKBWNME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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